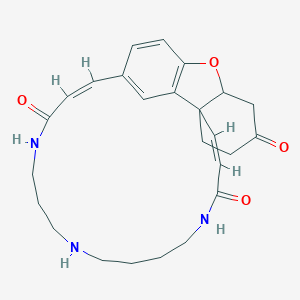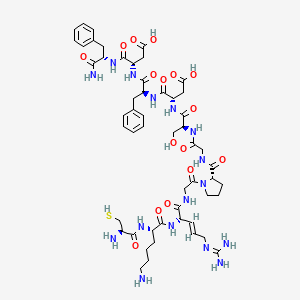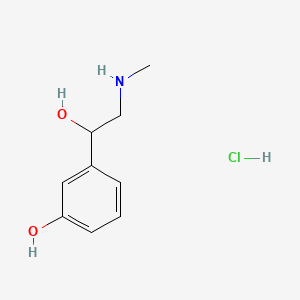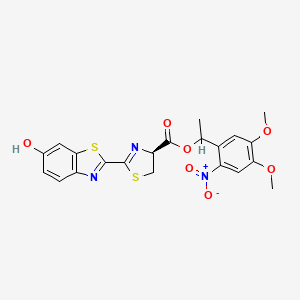
Ácido domoico
Descripción general
Descripción
Domoic acid (DA) is a kainic acid-type neurotoxin that causes amnesic shellfish poisoning (ASP). It is produced by algae and accumulates in shellfish, sardines, and anchovies . When sea lions, otters, cetaceans, humans, and other predators eat contaminated animals, poisoning may result . Exposure to this compound affects the brain, causing seizures, and possibly death .
Synthesis Analysis
The stereo-controlled total synthesis of (−)-domoic acid is described. The critical construction of the C1′–C2′ Z-configuration was accomplished by taking advantage of an unsaturated lactam structure . Preparation of domoic acid analogues using a bioconversion system has also been reported .
Molecular Structure Analysis
Domoic acid has a molecular formula of C15H21NO6 and a molar mass of 311.334 g·mol−1 . It is a tricarboxylic amino acid well-known in the traditional Japanese pharmacopeia for its antihelmintic properties .
Chemical Reactions Analysis
The stereo-controlled total synthesis of (−)-domoic acid involves the critical construction of the C1′–C2′ Z-configuration by taking advantage of an unsaturated lactam structure .
Physical And Chemical Properties Analysis
Domoic acid has a chemical formula of C15H21NO6 and a molar mass of 311.334 g·mol−1 . Its density is 1.273 g/cm3 .
Aplicaciones Científicas De Investigación
Neurotoxicidad
El ácido domoico es una potente neurotoxina producida por algunas especies del género de diatomeas Pseudo-nitzschia . Puede combinarse con los receptores del glutamato de los neurotransmisores, afectando la transmisión normal de la señal nerviosa del organismo y causando trastornos del sistema nervioso .
Prevención y control de plagas
Como fármaco marino natural, el ácido domoico también se puede utilizar para la prevención y el control de plagas . Esta aplicación es particularmente útil en la agricultura y la horticultura.
Indicador de alerta temprana para floraciones algales nocivas (FAN)
La detección cualitativa y cuantitativa del ácido domoico puede servir como indicadores de alerta temprana para las FAN tóxicas . Esto complementa el monitoreo tradicional de las FAN y mejora la precisión de las alertas tempranas.
Investigación sobre excitotoxicidad
Los estudios han demostrado que el ácido domoico juega un papel crucial en la determinación de la vulnerabilidad neuronal a la excitotoxicidad . Esta investigación es importante para comprender los mecanismos de ciertos trastornos neurológicos.
Seguridad alimentaria
El ácido domoico es un contaminante de los mariscos que se encuentra en regiones geográficas que se superponen con la palitoxina . Por lo tanto, la investigación sobre el ácido domoico es crucial para garantizar la seguridad de los mariscos y prevenir la intoxicación alimentaria.
Influencia en las actividades fisiológicas
Los factores que afectan la producción de ácido domoico, incluidas las especies de fitoplancton, las etapas de crecimiento, las bacterias, la disponibilidad de nutrientes, los metales traza, etc., pueden afectar indirectamente el entorno de crecimiento o afectar directamente las actividades fisiológicas de las células .
Detección de toxinas
El ácido domoico está ampliamente distribuido en el medio ambiente, y se han desarrollado varios métodos técnicos para su determinación, como bioensayo, cromatografía líquida de alto rendimiento (HPLC), ensayo inmunoabsorbente ligado a enzimas (ELISA), biosensor, etc. . Cada uno de estos métodos tiene sus ventajas y desventajas, y la elección del método depende de la aplicación específica.
Aplicaciones industriales
Se están explorando las aplicaciones industriales del ácido domoico para evitar su daño y explorar plenamente su valor potencial . Esto incluye su uso en productos farmacéuticos, agricultura y monitoreo ambiental.
Mecanismo De Acción
Target of Action
Domoic acid (DA) primarily targets the glutamate receptors in the brain . It is an excitatory amino acid analogue of glutamate, a neurotransmitter in the brain that activates glutamate receptors . Specifically, it has been found to interact with the Glutamate receptor ionotropic, kainate 2 .
Mode of Action
Domoic acid acts as a neurotoxin by mimicking the neurotransmitter glutamate . It binds to the glutamate receptors, causing an overstimulation of the receptor and an excessive influx of calcium ions . This overexcitation can lead to neuronal injury and even cell death .
Biochemical Pathways
The effects of domoic acid have been attributed to several mechanisms, but the one of concern is through glutamate receptors . While domoic acid stimulates AMPA/kainate receptors (AMPA/KARs) directly, NMDA receptor activation is a consequence of either AMPA/KAR-mediated stimulation of EAA efflux or reduced tonic inhibition by gamma-aminobutyric acid (GABA) as a result of the activation of presynaptic kainate receptors on GABAergic interneurons .
Pharmacokinetics
Domoic acid is known to penetrate the central nervous system poorly and is eliminated almost exclusively by renal excretion . Therefore, conditions of reduced blood-brain integrity (fetal/neonatal, acute inflammation) and/or impaired renal clearance significantly enhance domoic acid toxicity .
Result of Action
Exposure to domoic acid affects the brain, causing seizures, and possibly death . It can cause a transient perturbation of neuronal function leading to cognitive disturbances, seizures, and cardiac damage, or the neurotoxin can kill CNS neurons outright, leading to permanent and ongoing disabilities (epilepsy, anterograde amnesia) which persist even after the toxin has been cleared from the system .
Action Environment
Domoic acid is produced by algae and accumulates in shellfish, sardines, and anchovies . When sea lions, otters, cetaceans, humans, and other predators eat contaminated animals, poisoning may result . The production of domoic acid is influenced by various environmental factors, including phytoplankton species, growth stages, bacteria, nutrient availability, trace metals, and so on . These factors may indirectly affect the growth environment or directly affect the physiological activities of the cells, then affect the production of domoic acid .
Safety and Hazards
Domoic acid can be fatal to people if consumed in high doses . There is no antidote for domoic acid, which causes a condition called amnesic shellfish poisoning (ASP). Symptoms include vomiting, nausea, diarrhea, and abdominal cramps within 24 hours of ingestion . Cooking or freezing shellfish does not destroy domoic acid in shellfish .
Análisis Bioquímico
Biochemical Properties
Domoic acid plays a significant role in biochemical reactions. It interacts with the receptors of glutamate of neurotransmitters, affecting the normal nerve signal transmission of the organism and causing nervous system disorders .
Cellular Effects
Domoic acid has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of domoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can combine with the receptors of glutamate of neurotransmitters, then affecting the normal nerve signal transmission of the organism and causing nervous system disorders .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of domoic acid change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of domoic acid vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Domoic acid is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
Domoic acid is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
(2S,3S,4S)-4-[(2Z,4E,6R)-6-carboxyhepta-2,4-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b5-3+,8-4-/t9-,10+,11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFRNCSOCOPNDB-AOKDLOFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/C=C(/C)\[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56711-43-4 (hydrochloride salt) | |
| Record name | Domoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014277975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20274180 | |
| Record name | L-Domoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [HSDB] White powder; [MSDSonline] | |
| Record name | Domoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5060 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in water (8 mg/mL), Soluble in water, Soluble in dilute mineral acids and alkali hydroxide solutions. It is slightly soluble in methanol and ethanol and insoluble in petroleum ether and benzene., Soluble in dilute mineral acids, alkali hydroxide solutions, and methanol (0.6 mg/mL) | |
| Record name | DOMOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7242 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.27 g/cu cm /Predicted/ | |
| Record name | DOMOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7242 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The toxicity of domoic acid on the nervous system is known to occur on excitatory amino acid receptors and on synaptic transmission. Two amino acids, l-glutamate and l-aspartate are considered to be neurotransmitters and act upon several receptor types. Three receptor sub-types have been described for excitatory amino acids, the kainic acid (KA) and the n-methyl-d-aspartate (NMDA) receptors being best characterized. The other one is the quisqualate receptor. Stimulation of the NMDA receptor by glutamate and other exogenous NMDA agonists open membrane channels permeable to Na+, leading to Na+ influx and membrane depolarization. Domoic acid produces its action through pre and post synaptic non NMDA receptors in a way similar to kainic acid opening the channel to Ca++ and inducing cellular lethality., Due to its structural resemblance to glutamic, aspartic and kainic acids, DOM was considered to produce excitotoxicity by similar mechanism(s). However, the latest evidence indicates differences in its mode of action from these excitatory agonists. /The authors/ propose that DOM induces toxicity via changes in intracellular concentration of Ca2+ ([Ca2+]i). ... DOM elevated [Ca2+]i in brain slices. Glucose deprivation and removal of Na+ from the Krebs-bicarbonate medium further elevated [Ca2+]i, suggesting a relationship between glucose metabolism (cell energy), Na+ and Ca2+ transfer across neuronal membrane. DOM-induced rise in [Ca2+]i was due to enhanced Ca2+ influx and its mobilization from the endoplasmic reticulum. In addition, diminished Ca2+-ATPase activity due to lack of ATP, and variable amounts and expression of calcium binding proteins (CaBP) appear to contribute to an elevation in [Ca2+]i in response to DOM. Most interestingly, DOM inhibited Ca2+ and calmodulin-stimulated adenylate cyclase activity in brain membranes, resulting in reduced level of cyclic AMP. Cyclic AMP is known to activate protein kinase A to enhance phosphorylation of Ca2+ channels, thereby, reducing Ca2+ influx to prevent the development of Ca2+ overload which is detrimental to neuronal cell function (neuroprotection). However, DOM reduced cyclic AMP level, diminishing the feedback control of cyclic AMP on Ca2+ influx via Ca2+ channels, thereby, allowing continuing enhanced Ca2+ influx, resulting in Ca2+ overload which adversely affects many intracellular processes to induce toxicity. Ca2+ and CaM-stimulated adenylate cyclase activity in brain is highly correlated with the acquisition and retention of memory in different organisms. Calcium binding proteins bind Ca2+ reversibly and provide intracellular Ca2+ buffering, thereby, protecting neuronal cell from damage by Ca2+ overload in response to DOM. DOM appears to interfere with the cross talk between Ca2+ and cyclic AMP which is necessary for neuronal cell function. ... DOM stimulates GLU release from synaptosomes and may produce some of its toxic effects via excess GLU in the neuronal synapse. In conclusion, DOM-induced neurodegeneration resulting in a loss of memory is mediated by Ca2+ overload, inhibition of Ca2+ and CaM-stimulated adenylate cyclase activity, and/or by the enhanced GLU release in rat brain., Domoic acid (DA) is an excitatory amino acid analogue of kainic acid (KA) that acts via activation of glutamate receptors to elicit a rapid and potent excitotoxic response, resulting in neuronal cell death. Recently, DA was shown to elicit reactive oxygen species (ROS) production and induce apoptosis accompanied by activation of p38 mitogen-activated protein kinase (MAPK) in vitro. We have reported that WDR35, a WD-repeat protein, may mediate apoptosis in several animal models. In the present study, we administered DA to rats intraperitoneally, then used liquid chromatography/ion trap tandem mass spectrometry (LC-MS/MS) to identify and quantify DA in the brains of the rats and performed histological examinations of the hippocampus. We further investigated the potential involvement of glutamate receptors, ROS, p38 MAPK, and WDR35 in DA-induced toxicity in vivo. Our results showed that intraperitoneally administered DA was present in the brain and induced neurodegenerative changes including apoptosis in the CA1 region of the hippocampus. DA also increased the expression of WDR35 mRNA and protein in a dose- and time-dependent manner in the hippocampus. In experiments using glutamate receptor antagonists, the AMPA/KA receptor antagonist NBQX significantly attenuated the DA-induced increase in WDR35 protein expression, but the NMDA receptor antagonist MK-801 did not. In addition, the radical scavenger edaravone significantly attenuated the DA-induced increase in WDR35 protein expression. Furthermore, NBQX and edaravone significantly attenuated the DA-induced increase in p38 MAPK phosphorylation. In summary, /these/ results indicated that DA activated AMPA/KA receptors and induced ROS production and p38 MAPK phosphorylation, resulting in an increase in the expression of WDR35 in vivo., Domoic acid (DA) is an excitatory amino acids (EAAs) analog which induced excitotoxicity lesion to central nervous system, but whether induced adult animal spinal cord is not known, furthermore, previous studies have shown that EAAs play an important role in spinal cord lesion, however, the molecular pathways in spinal cord lesion are not fully known. Therefore, a motor neuron-like cell culture system and a DA-induced spinal cord lesioned mice model were used to study the effect of DA on spinal cord in adult mice and the possible molecular pathways of EAAs in spinal cord lesions. Exposure of motor neuron-like cells NSC34 to DA dramatically increased reactive oxygen species (ROS) production by the DCF fluorescent oxidation assay, reduced mitochondrial function by MTT assay, cell viability by trypan blue exclusion assay, and was accompanied by an increase of cell apoptosis by histone protein release assay. In DA-induced spinal cord lesioned mice model, we showed that the decrease of proteasome activity, increase of UCP4 expression by immunohistochemistry and neural cell apoptosis by TUNEL staining, and was accompanied by an decrease of motor disturbance grade during the different stages of DA treatment. Taken together, the in vitro and in vivo data presented in the current report demonstrated that DA induces spinal cord lesions in adult mice, and the multiple molecular pathways promoted by EAAs in spinal cord lesions, at least partially was associated with ROS generation increase, mitochondrial dysfunction, proteasome activity decrease and UCP4 expression increase. | |
| Record name | DOMOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7242 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystal needles, White solid | |
CAS RN |
14277-97-5 | |
| Record name | (-)-Domoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14277-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Domoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014277975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Domoic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Domoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Domoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOMOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M02525818H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DOMOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7242 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







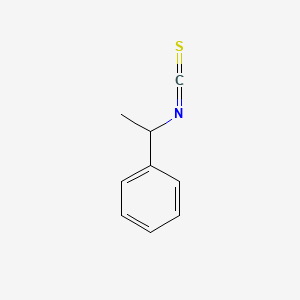
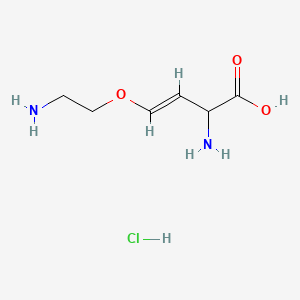
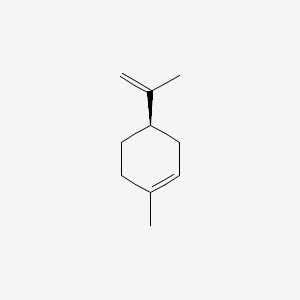
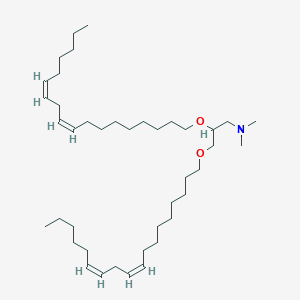
![(2Z,16Z)-22-oxa-5,9,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B1670810.png)
